REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[Cl:10][S:11](O)(=[O:13])=[O:12].[Cl-].[NH4+]>C(Cl)Cl>[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([S:11]([Cl:10])(=[O:13])=[O:12])=[CH:6][CH:5]=1)([CH3:3])[CH3:2] |f:2.3|
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Name
|
|
Quantity
|
11.6 mL
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Type
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reactant
|
Smiles
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C(C)(C)C1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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ClS(=O)(=O)O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
|
Name
|
ice water
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Quantity
|
500 mL
|
Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
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Smiles
|
[Cl-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 5° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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after stirring for 5 minutes
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Duration
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5 min
|
Type
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EXTRACTION
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Details
|
After extraction with methylene chloride (1×800 ml, 1×500 ml) the organic phases
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
12.3 g of 4-isopropyl-benzenesulfonyl chloride separated as a reddish oil, which
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Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |